molecular formula C11H22N4O2 B13358798 (Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide

(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide

Cat. No.: B13358798
M. Wt: 242.32 g/mol
InChI Key: CYKVDKUATJPRQY-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the oxane group through nucleophilic substitution reactions. The ethanimidamide group is introduced in the final steps through condensation reactions with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .

Medicine

In medicine, (Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide has shown promise in preclinical studies as a potential treatment for various diseases, including bacterial infections and neurological disorders .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its versatility in chemical reactions makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N4O2

Molecular Weight

242.32 g/mol

IUPAC Name

N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide

InChI

InChI=1S/C11H22N4O2/c12-11(13-16)9-14-3-5-15(6-4-14)10-1-7-17-8-2-10/h10,16H,1-9H2,(H2,12,13)

InChI Key

CYKVDKUATJPRQY-UHFFFAOYSA-N

Isomeric SMILES

C1COCCC1N2CCN(CC2)C/C(=N/O)/N

Canonical SMILES

C1COCCC1N2CCN(CC2)CC(=NO)N

Origin of Product

United States

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